

A Comparative Guide to the Pharmacokinetics of Noribogaine and its Glucuronide Metabolite

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Compound of Interest

Compound Name: *Noribogaine hydrochloride*

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This guide provides an objective comparison of the pharmacokinetic profiles of noribogaine, the primary active metabolite of ibogaine, and its major metabolite, noribogaine glucuronide. The information presented is based on available experimental data from human studies and is intended to support research and development in the field of pharmacology and drug development.

Executive Summary

Noribogaine, a psychoactive compound with potential therapeutic applications, undergoes significant metabolism to form noribogaine glucuronide. Understanding the distinct pharmacokinetic properties of both the parent metabolite and its glucuronidated form is crucial for characterizing its overall pharmacological effect, safety profile, and for designing effective dosing regimens. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used to obtain this data, and provides a visual representation of its metabolic pathway and primary molecular interactions.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for noribogaine and noribogaine glucuronide based on data from a clinical study in healthy human volunteers who received single oral doses of noribogaine.^[1]

Pharmacokinetic Parameter	Noribogaine	Noribogaine Glucuronide	Species	Notes
Tmax (Time to Peak Plasma Concentration)	2 - 3 hours[1]	Detected as early as 0.75 hours[2]	Human	Noribogaine is rapidly absorbed, and its glucuronide appears quickly in plasma.
Cmax (Maximum Plasma Concentration)	Dose-linear increases between 3 and 60 mg doses[1]	Data not explicitly provided, but detected in all subjects.[2]	Human	Noribogaine exposure increases proportionally with the dose.
t _{1/2} (Elimination Half-life)	28 - 49 hours (across dose groups)[1]	21 - 23 hours[2][3]	Human	Noribogaine has a notably long half-life, while its glucuronide is eliminated more rapidly.
AUC (Area Under the Curve)	Dose-linear increases between 3 and 60 mg doses[1]	Data not explicitly provided.	Human	Overall exposure to noribogaine increases with higher doses.
Volume of Distribution (Vd)	High (mean 1417 - 3086 L across dose groups)[1]	Data not provided.	Human	The high volume of distribution for noribogaine suggests extensive tissue distribution.
Elimination	Primarily metabolized to noribogaine glucuronide.[4]	Primarily through the digestive tract; approximately	Human	Glucuronidation is the main clearance pathway for noribogaine.

1.4% found in
urine.[3]

Experimental Protocols

The data presented in this guide is primarily derived from a Phase I, ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study conducted in healthy, drug-free male volunteers.[1]

Study Design:

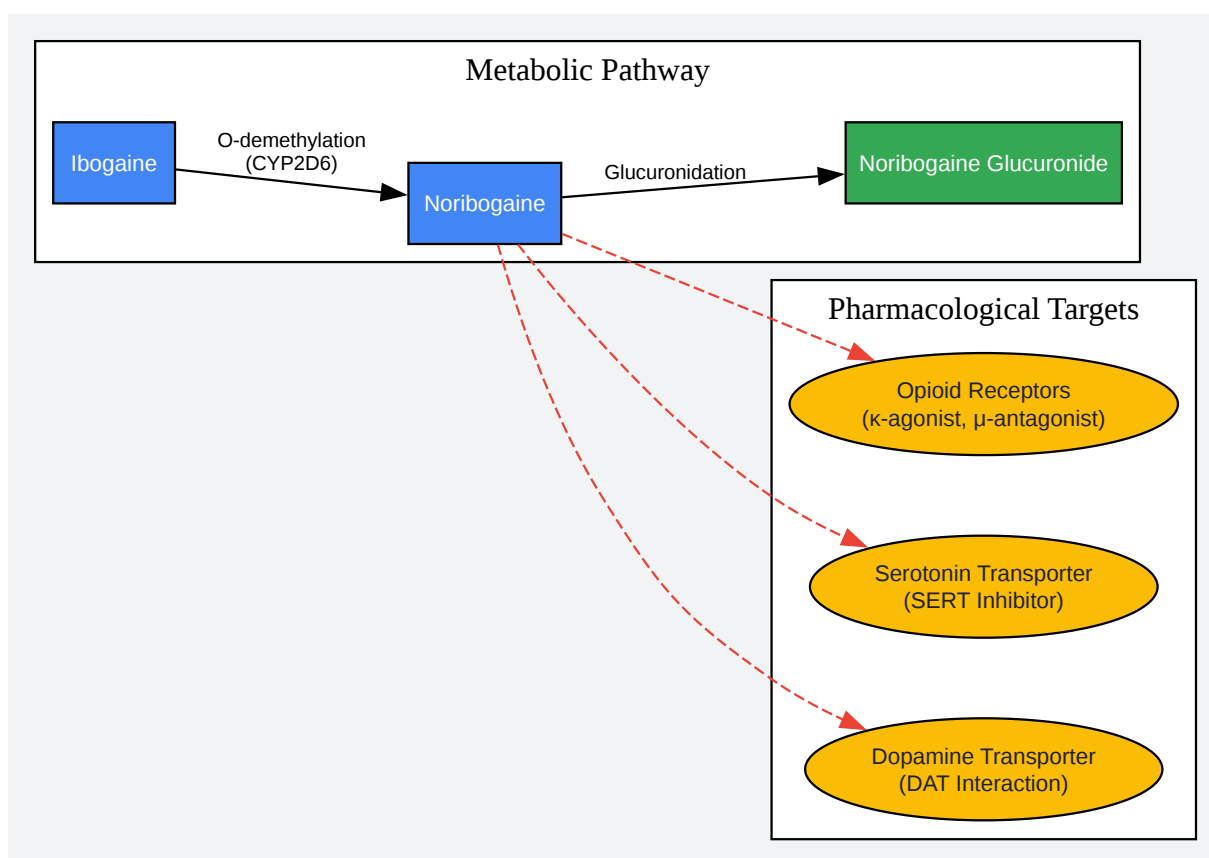
- Participants: 36 healthy drug-free male volunteers.[1]
- Dosing: Participants were divided into four cohorts and received single oral doses of 3 mg, 10 mg, 30 mg, or 60 mg of noribogaine, or a matching placebo.[1]
- Administration: The study drug was administered as a capsule with 240 mL of water following an overnight fast of at least 10 hours.[2]
- Sample Collection: Intensive pharmacokinetic assessments were conducted out to 216 hours post-dose.[1]

Analytical Methodology:

- Quantification of Noribogaine and Noribogaine Glucuronide: Plasma concentrations of noribogaine and noribogaine glucuronide were determined using a validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
 - Internal Standard: Noribogaine-d4 was used as the internal standard for the analysis of both noribogaine and noribogaine glucuronide.[2]
 - Sample Preparation: Plasma samples were prepared using tert-butyl methyl ether extraction, followed by drying under a stream of nitrogen and reconstitution with acetonitrile and water.[2]
 - Lower Limit of Quantification (LLOQ): The LLOQ for both noribogaine and noribogaine glucuronide was 0.050 ng/mL.[2]

Metabolic Pathway and Mechanism of Action

Noribogaine is the primary active metabolite of ibogaine, formed through O-demethylation. It is further metabolized via glucuronidation. The following diagram illustrates this metabolic conversion and highlights some of the key molecular targets of noribogaine that contribute to its pharmacological effects.



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Metabolism and key targets of noribogaine.

Conclusion

Noribogaine exhibits a distinct pharmacokinetic profile characterized by rapid absorption and a long elimination half-life, leading to prolonged exposure. Its primary metabolic pathway involves glucuronidation to form noribogaine glucuronide, which is eliminated more rapidly. The dose-

linear pharmacokinetics of noribogaine suggest predictable exposure with increasing doses. The complex pharmacology of noribogaine, involving interactions with multiple neurotransmitter systems, underscores the importance of understanding the pharmacokinetic relationship between the parent metabolite and its glucuronide in order to fully elucidate its therapeutic potential and safety. Further studies are warranted to provide more detailed pharmacokinetic parameters, particularly AUC values, for noribogaine glucuronide to enable a more comprehensive comparative analysis.

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